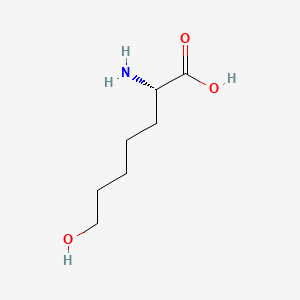

(S)-2-Amino-7-hydroxyheptanoic acid

Description

Significance within the Non-Proteinogenic Amino Acid Landscape

Non-proteinogenic amino acids, numbering over 140 naturally occurring and thousands more synthetically, are vital in diverse biological and chemical contexts. nih.govnih.gov They serve as biosynthetic intermediates, components of bacterial cell walls, neurotransmitters, and toxins. nih.gov The significance of compounds like (S)-2-Amino-7-hydroxyheptanoic acid lies in their potential to expand the chemical diversity of peptides and other biomolecules.

The presence of a terminal hydroxyl group in an α-amino acid framework offers a versatile handle for chemical modifications. This dual functionality allows for the creation of unique molecular architectures, such as depsipeptides, which contain both amide and ester linkages. nih.gov Such modifications can lead to compounds with novel conformational properties and biological activities. The incorporation of such amino acids can influence the structure and stability of peptides, making them valuable tools in the design of constrained peptidomimetics. rsc.org

Research Focus and Academic Trajectories

The academic trajectories for non-proteinogenic amino acids like this compound are directed towards their application as building blocks in medicinal chemistry and material science. The hydroxyl and amino groups are key to their utility. ncert.nic.in

A significant area of research is the synthesis of biodegradable polymers. nih.govresearchgate.net α-Hydroxy acids can be derived from α-amino acids and subsequently polymerized to form polyesters. researchgate.netresearchgate.net These materials are of great interest for biomedical applications, including drug delivery systems and tissue engineering scaffolds, due to their biocompatibility and tunable degradation profiles. nih.govnih.gov The functional side chains of amino acids can be used to create polymers with specific properties, such as hydrophilicity or the ability to be crosslinked. nih.gov

Furthermore, the incorporation of ω-hydroxy-α-amino acids into peptides is a strategy to develop novel therapeutic agents. The hydroxyl group can participate in hydrogen bonding, potentially altering the binding affinity of a peptide to its target. nih.gov The modification of peptide backbones with such amino acids can also enhance their stability against enzymatic degradation, a critical aspect in drug development. rsc.org Research in this area often involves the synthesis of these unique amino acids and their incorporation into biologically active peptides to study structure-activity relationships. nih.gov The development of efficient synthetic methods for these compounds, including radical-based strategies, is an active area of research to facilitate access to a wider range of novel unnatural amino acids. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2136908-21-7 |

| Molecular Formula | C7H15NO3 |

| InChI Key | HNNFYWQGCVWFSF-LURJTMIESA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-7-hydroxyheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c8-6(7(10)11)4-2-1-3-5-9/h6,9H,1-5,8H2,(H,10,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNFYWQGCVWFSF-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[C@@H](C(=O)O)N)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Stereochemical Control for S 2 Amino 7 Hydroxyheptanoic Acid

Chemoenzymatic and Biocatalytic Approaches

The synthesis of complex chiral molecules like (S)-2-Amino-7-hydroxyheptanoic acid is increasingly reliant on chemoenzymatic and biocatalytic methods. These approaches leverage the high selectivity and efficiency of enzymes, often in combination with chemical catalysts, to construct molecules with precise stereochemistry, which can be challenging to achieve through traditional organic synthesis.

Multi-Enzyme Cascade Conversion Systems

A theoretical multi-enzyme cascade for the synthesis of this compound can be envisioned starting from an inexpensive hydrocarbon feedstock like heptane (B126788). This ambitious pathway involves a series of selective oxidation and amination steps, each catalyzed by a specific enzyme.

The proposed cascade would initiate with the terminal oxyfunctionalization of heptane. This is a challenging C-H bond activation step, which can be achieved by monooxygenase enzymes, such as those from the cytochrome P450 superfamily. These enzymes can selectively hydroxylate the terminal methyl group of an alkane to yield 1-heptanol (B7768884). Subsequent oxidation steps, catalyzed by alcohol and aldehyde dehydrogenases, would convert 1-heptanol first to 7-hydroxyheptanal (B3188561) and then to 7-hydroxyheptanoic acid. biosynth.com Further oxidation at the C2 position would yield the α-keto acid, 7-hydroxy-2-oxoheptanoic acid, the direct precursor for the final amination step.

Table 1: Proposed Multi-Enzyme Cascade from Heptane

| Step | Reactant | Enzyme Class | Product |

|---|---|---|---|

| 1 | Heptane | Monooxygenase (e.g., P450) | 1-Heptanol |

| 2 | 1-Heptanol | Alcohol Dehydrogenase | 7-Hydroxyheptanal |

| 3 | 7-Hydroxyheptanal | Aldehyde Dehydrogenase | 7-Hydroxyheptanoic Acid |

| 4 | 7-Hydroxyheptanoic Acid | α-Hydroxylase/Dehydrogenase | 7-Hydroxy-2-oxoheptanoic acid |

Many of the oxidative and reductive steps in a biocatalytic cascade rely on nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NAD⁺/NADH). The final reductive amination step, for instance, requires NADH as a hydride donor. Since these cofactors are expensive, their stoichiometric use is not economically viable. Therefore, an efficient in situ regeneration system is crucial.

The "hydrogen-borrowing" or "hydrogen-shuttling" concept is an elegant strategy for achieving this. rug.nl In this approach, a sacrificial alcohol (like isopropanol) or an alcohol intermediate in the cascade itself can be used. nih.gov An alcohol dehydrogenase (ADH) oxidizes the alcohol to a ketone, which simultaneously reduces NAD⁺ to NADH. nih.govnih.gov This newly generated NADH is then consumed by the primary production enzyme (e.g., the amino acid dehydrogenase). The ketone byproduct can then be removed or, in a closed loop, be re-reduced, making the sacrificial alcohol's role purely catalytic. This internal recycling of the hydride equivalent ensures a continuous supply of NADH for the stereoselective amination step without the need for adding expensive external reducing agents. researchgate.netnih.gov

The initial, challenging activation of the C-H bond in heptane requires a potent oxidizing system. While some P450 monooxygenases use molecular oxygen directly, their stability and activity can be limiting. An alternative chemoenzymatic approach involves the use of peroxygenases, which utilize hydrogen peroxide (H₂O₂) as the oxidant. However, the direct addition of high concentrations of H₂O₂ can lead to enzyme inactivation. mdpi.com

To overcome this, a system for the in situ generation of H₂O₂ at low, steady-state concentrations is highly advantageous. nih.gov This can be achieved by combining a chemical catalyst with an enzymatic reaction. For example, noble metal catalysts (e.g., palladium-gold) can produce H₂O₂ directly from hydrogen (H₂) and oxygen (O₂). nih.govacs.org This continuously generated H₂O₂ is immediately consumed by a robust peroxygenase to hydroxylate the terminal carbon of heptane. This strategy prevents the accumulation of damaging H₂O₂ levels and bridges the operational conditions between chemical and biological catalysts, enabling efficient C-H bond oxidation under mild, aqueous conditions. nih.gov

The final and most critical step for stereochemical control is the conversion of the 7-hydroxy-2-oxoheptanoic acid intermediate into the desired (S)-enantiomer of the final product. This is achieved through reductive amination, a reaction that forms an amine from a carbonyl group. wikipedia.orgmasterorganicchemistry.com

Enzymatic Asymmetric Synthesis from Keto Acids and α,β-Unsaturated Acids

Instead of building the molecule from a simple hydrocarbon, an alternative strategy is to start with a more advanced intermediate, such as a pre-synthesized α-keto acid or an α,β-unsaturated acid. This approach circumvents the challenging initial C-H activation steps.

The asymmetric synthesis from 7-hydroxy-2-oxoheptanoic acid is the most direct route. This method relies on the stereoselective amination of the keto acid using either whole-cell biocatalysts or isolated enzymes. Transaminases are particularly useful, as they can transfer an amino group from a donor molecule (like L-alanine or isopropylamine) to the keto acid, producing the chiral amino acid. nih.gov By selecting an (S)-selective transaminase, high yields and enantiomeric excesses of this compound can be achieved. Similarly, engineered (S)-amino acid dehydrogenases can be used for the direct reductive amination with ammonia (B1221849), driven by cofactor regeneration. mdpi.com

Table 2: Asymmetric Synthesis of (S)-Amino Acids from Keto Acids

| Enzyme Type | Substrates | Key Features | Reported Performance (Analogous Systems) |

|---|---|---|---|

| Transaminase (TA) | 7-hydroxy-2-oxoheptanoic acid, Amine Donor (e.g., L-Alanine) | High stereoselectivity, Equilibrium-driven | Conversion: 52-80%, Enantiomeric Excess (e.e.): >98% nih.gov |

| Amino Acid Dehydrogenase (AADH) | 7-hydroxy-2-oxoheptanoic acid, Ammonia, NADH | Requires cofactor regeneration, High stereoselectivity | Yield: up to 95%, e.e.: >99% mdpi.com |

Another potential biocatalytic route could involve the use of ammonia lyases, which can add ammonia across the double bond of an α,β-unsaturated acid precursor in a stereoselective manner. This would require the synthesis of (E/Z)-2-heptenoic acid-7-ol as a starting material.

Heterologous Expression Systems for Hydroxyamino Acid Production

The use of biocatalysis, particularly through heterologous expression systems, offers a green and highly selective alternative to classical chemical synthesis for producing complex chiral molecules like hydroxyamino acids. researchgate.net These systems involve engineering host organisms, such as Escherichia coli or yeast, to express specific enzymes or entire metabolic pathways capable of generating the desired product from simple feedstocks. researchgate.netnih.gov

Several enzymatic strategies are pertinent to the synthesis of ω-hydroxy-α-amino acids. One approach involves the use of amino acid hydroxylases. For instance, 2-oxoglutarate-dependent hydroxylases can catalyze the hydroxylation of amino acids with high regio- and stereoselectivity in what is an essentially irreversible reaction. nih.gov Another powerful method is the use of transaminases, which can introduce an amino group at a specific position with high enantioselectivity. The biosynthesis of (S)-2-aminooctanoic acid has been demonstrated using a transaminase from Chromobacterium violaceum with an enantiomeric excess of over 98%. nih.gov This highlights the potential for using a similar biocatalyst to produce the (S)-amino configuration of the target molecule from a corresponding keto acid, 7-hydroxy-2-oxoheptanoic acid.

Tandem enzymatic reactions in a one-pot system can further enhance efficiency. A combination of an aldolase (B8822740) and a transaminase can be used to construct the carbon backbone and introduce the chiral amino group sequentially. researchgate.netnih.govacs.org For example, a trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA) can catalyze an enantioselective aldol (B89426) addition, followed by stereoselective amination by an S-selective transaminase. nih.govacs.org To drive the reaction to completion and manage cofactor regeneration, these systems are often coupled with other enzymes, such as formate (B1220265) dehydrogenase or glucose dehydrogenase, which recycle the required NADH or NADPH. nih.gov

Below is a table summarizing relevant enzymatic systems for hydroxyamino acid production.

Table 1: Heterologous and Enzymatic Systems for Hydroxyamino Acid Synthesis

| Enzyme Class | Specific Enzyme Example | Host Organism (for expression) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| Amino Acid Hydroxylase | 2-Oxoglutarate-Dependent Hydroxylase | Sulfolobus thermotolerans | Regio- and stereoselective C-H hydroxylation | β-Hydroxy-α-amino acids | nih.gov |

| Transaminase | Transaminase (from Chromobacterium violaceum) | E. coli (recombinant) | Stereoselective amination of a keto acid | (S)-2-Aminooctanoic acid | nih.gov |

| Aldolase & Transaminase | HBPA & S-selective transaminase | Pseudomonas putida & E. coli | Tandem aldol addition and transamination | γ-Hydroxy-α-amino acids | nih.govacs.org |

| Amino Acid Dehydrogenase | Leucine Dehydrogenase & Formate Dehydrogenase | Thermoactinomyces intermedius & Pichia pastoris | Reductive amination with cofactor recycling | (S)-tertiary Leucine | nih.gov |

Stereoselective and Stereodivergent Organic Synthesis

Beyond biocatalysis, organic synthesis provides a diverse toolkit for constructing specific stereoisomers of complex molecules. For a compound like this compound, which contains two chiral centers, stereoselective strategies are essential to synthesize the desired isomer from a large number of possibilities. These methods include starting from naturally chiral molecules, using chiral catalysts to guide reactions, and understanding reaction mechanisms to control stereochemical outcomes.

Chiral Pool Synthesis from Natural Amino Acids

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach leverages the inherent chirality of the starting material, preserving it through a synthetic sequence and thus avoiding the need for asymmetric induction or resolution steps. digitellinc.com Natural α-amino acids are a cornerstone of the chiral pool, providing a reliable source of the (S)- or (R)-α-amino stereocenter. wikipedia.orgbaranlab.org

For the synthesis of this compound, a logical starting point would be an enantiopure (S)-amino acid with a carbon chain that can be extended or functionalized. For instance, L-glutamic acid could serve as a precursor. The five-carbon backbone can be elongated by two carbons, and the side-chain carboxylic acid can be reduced to the required primary alcohol. Alternatively, a longer-chain amino acid could be modified. This approach simplifies the synthesis by installing the α-amino stereocenter from the outset. The primary challenge lies in the multi-step chemical modifications required to build the rest of the molecule without racemizing the initial chiral center.

Table 2: Potential Chiral Pool Precursors for this compound

| Chiral Pool Precursor | Key Synthetic Transformations Required |

|---|---|

| L-Glutamic Acid | Chain extension (e.g., Arndt-Eistert homologation), selective reduction of side-chain carboxyl group. |

| L-Pyroglutamic Acid | Reductive opening of lactam, chain extension, reduction of carboxyl group. |

| L-Lysine | Deamination/hydroxylation of the ε-amino group, one-carbon homologation. |

| (S)-2-Aminoadipic acid | One-carbon homologation, selective reduction of the side-chain carboxyl group. |

Asymmetric Catalysis in Stereoisomer Generation

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. This is a highly efficient method for creating stereocenters. Various catalytic systems, including metal complexes with chiral ligands, organocatalysts, and enzymes, can be used to generate the stereoisomers of 2-amino-7-hydroxyheptanoic acid. nih.govox.ac.uk

For example, the chiral center at C-2 could be established via asymmetric hydrogenation of an enamine or reductive amination of a 2-keto precursor using a chiral catalyst, such as a Ruthenium or Rhodium complex with a chiral phosphine (B1218219) ligand. nih.gov Similarly, the hydroxyl group at C-7 could be introduced via asymmetric dihydroxylation of a terminal alkene precursor. A stereodivergent approach could provide access to different stereoisomers by simply changing the catalyst or reaction conditions. For instance, a palladium-catalyzed aza-Claisen rearrangement can be highly diastereoselective in creating β-hydroxy-α-amino acids. rsc.org

Table 3: Asymmetric Catalysis Approaches for Stereoisomer Generation

| Catalytic Method | Catalyst Type | Transformation | Target Stereocenter | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ru/Rh-phosphine complex | Reduction of a dehydroamino acid precursor | C-2 (amino) | nih.gov |

| Asymmetric Reductive Amination | Amino acid dehydrogenase / Chiral organocatalyst | Conversion of a keto acid to an amino acid | C-2 (amino) | nih.gov |

| Sharpless Asymmetric Dihydroxylation | Osmium tetroxide with chiral ligand (e.g., (DHQ)₂PHAL) | Dihydroxylation of a terminal alkene | C-6 and C-7 (diol) | ox.ac.uk |

| Aza-Claisen Rearrangement | Palladium(II) complex | Rearrangement of an allylic acetimidate | C-2 and C-3 (relative) | rsc.org |

Reaction Mechanism Elucidation for Stereochemical Control

A deep understanding of reaction mechanisms is critical for predicting and controlling the stereochemical outcome of a reaction. In diastereoselective reactions, where a new stereocenter is formed in a molecule that already contains one, the final stereochemistry is determined by the three-dimensional arrangement of the transition state. Two key models that rationalize these outcomes are chelation control and the non-chelated Felkin-Anh model.

Chelation control is a powerful tool for directing the stereochemical outcome of nucleophilic additions to carbonyl compounds that have a nearby heteroatom (like oxygen or nitrogen). uvic.ca In this model, a Lewis acidic metal ion coordinates simultaneously to the carbonyl oxygen and the adjacent heteroatom, forming a rigid cyclic intermediate. libretexts.orgresearchgate.net This chelation locks the conformation of the molecule, forcing the nucleophile to attack the carbonyl carbon from the less sterically hindered face of the rigid structure. libretexts.org

This strategy is highly effective when using small, coordinating protecting groups (e.g., methoxymethyl (MOM) or benzyl (B1604629) (Bn)) on the heteroatom and strongly chelating Lewis acids such as TiCl₄, SnCl₄, or MgBr₂. libretexts.orgnih.gov For a precursor to this compound, this could be applied to control the stereochemistry of a reaction at a carbonyl group along the heptanoic acid chain, relative to the existing stereocenter at C-2.

When chelation is not favorable, the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones is typically governed by the Felkin-Anh model. researchgate.net This situation arises when bulky, non-coordinating protecting groups, such as tert-butyldiphenylsilyl (TBDPS), are used, or when non-chelating Lewis acids (e.g., BF₃•OEt₂) are employed. libretexts.orgnih.gov

The Felkin-Anh model predicts that the transition state will adopt a conformation that minimizes steric strain. The largest substituent on the adjacent chiral center orients itself anti-periplanar (180°) to the incoming nucleophile's trajectory. uvic.ca The nucleophile then attacks the carbonyl along the Bürgi-Dunitz trajectory from the face opposite the medium-sized substituent. uvic.ca By choosing a bulky protecting group for the amino function in a keto-amino acid precursor, one can suppress chelation and favor the Felkin-Anh pathway, often leading to the opposite diastereomer compared to the one obtained under chelation control. This provides a powerful method for stereodivergent synthesis.

Table 4: Chelation vs. Non-Chelated Control in a Model Diastereoselective Addition Model Reaction: Nucleophilic addition of Me-Nu to a protected α-amino aldehyde

| Protecting Group (PG) on α-Amino | Lewis Acid | Predominant Model | Diastereomeric Ratio (Chelate Product : Felkin-Anh Product) | Reference |

|---|---|---|---|---|

| Bn (Benzyl) | MgBr₂ | Chelation | >99 : 1 | libretexts.org |

| BOM (Benzyloxymethyl) | TiCl₄ | Chelation | 98 : 2 | libretexts.org |

| TBDPS (tert-butyldiphenylsilyl) | MgBr₂ | Felkin-Anh | 1 : >99 | libretexts.org |

| TBDPS (tert-butyldiphenylsilyl) | TiCl₄ | Felkin-Anh | 4 : 96 | libretexts.org |

| Bn (Benzyl) | BF₃•OEt₂ | Felkin-Anh | 1 : 99 | libretexts.org |

Protecting Group Influence on Stereochemical Integrity

The stereochemical integrity of this compound during its synthesis is critically dependent on the strategic use of protecting groups, particularly for the α-amino functionality. The nature of the N-protecting group can exert significant influence over the stereochemical outcome of key bond-forming reactions, dictating the facial selectivity and thus the diastereomeric ratio of the resulting products. This control is often achieved through steric hindrance or by enabling specific chelation-controlled reaction pathways.

The synthesis of γ-hydroxy-α-amino acids, such as the target compound, frequently involves the stereoselective reduction of a γ-keto-α-amino ester precursor. In these reactions, the N-protecting group plays a pivotal role in directing the approach of the reducing agent to the ketone. The ability of the protecting group to coordinate with the metal center of the reducing agent can lock the substrate into a rigid conformation, thereby exposing one face of the carbonyl group to preferential attack.

Detailed Research Findings:

Research into the diastereoselective reduction of N-protected γ-keto esters has provided valuable insights into the directing effects of various protecting groups. A notable study by Våbenø et al. on the reduction of a chiral N-Boc-protected δ-amino-α,β-unsaturated-γ-keto ester, a close structural analog to a precursor for this compound, demonstrates this principle effectively. acs.orgnih.govacs.org The stereochemical outcome was found to be highly dependent on the choice of reducing agent and the ability of the N-Boc group to participate in chelation.

When the reduction was performed under conditions that favor chelation control, a high diastereoselectivity for the anti-diol product was observed. acs.org Conversely, employing a bulky reducing agent that operates under a Felkin-Anh model of non-chelation control resulted in a reversal of selectivity, favoring the syn-diol. nih.gov

This directing effect is attributed to the formation of a rigid six-membered chelate ring involving the lithium cation, the carbonyl oxygen of the N-Boc protecting group, and the γ-keto carbonyl oxygen. This conformation sterically shields one face of the γ-ketone, directing the hydride attack from the less hindered face to produce the anti isomer. When non-chelating conditions are used, the steric bulk of the N-protecting group and the adjacent chiral center dictate the direction of hydride attack according to the Felkin-Anh model, leading to the syn product.

While the tert-butoxycarbonyl (Boc) group is well-documented in its ability to facilitate chelation, other common N-protecting groups like the benzyloxycarbonyl (Cbz) group, which also possesses a carbonyl moiety, can be expected to exhibit similar, albeit potentially modulated, chelation capabilities. The steric and electronic properties of the protecting group are therefore crucial parameters for controlling stereochemistry. For instance, bulkier protecting groups can enhance facial selectivity by increasing the steric differentiation between the two faces of the reactant. acs.org

The following interactive table summarizes the research findings on the diastereoselective reduction of a model N-Boc-protected γ-keto ester, illustrating the profound influence of the reaction conditions and the protecting group's involvement on the stereochemical integrity of the product.

Table 1: Influence of N-Protecting Group and Reducing Agent on Diastereoselectivity

| N-Protecting Group | Substrate Type | Reducing Agent | Control Model | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Boc | δ-Amino-α,β-unsaturated-γ-keto ester | LiAlH(O-t-Bu)₃ | Chelation | >95:5 | 87 | acs.org |

These findings underscore the importance of a judicious selection of the N-protecting group in concert with the appropriate reagents and reaction conditions to achieve the desired stereochemical outcome in the synthesis of complex molecules like this compound. The ability to predictably control the stereochemistry at the γ-position by modulating the N-protecting group is a cornerstone of advanced synthetic strategies for this and related compounds.

Biological Relevance and Molecular Interaction Mechanisms

Significance in Understanding Enzyme-Substrate Recognition

The specific stereochemistry and functional groups of (S)-2-amino-7-hydroxyheptanoic acid make it a valuable tool for probing enzyme-substrate interactions. Unlike the 20 proteinogenic amino acids, its distinct structure is not typically encountered by most cellular enzymes. This novelty allows researchers to study the stringency and flexibility of enzyme active sites.

The introduction of this compound into a biological system can help elucidate the structural requirements for enzyme binding and catalysis. For instance, enzymes that process amino acids, such as aminotransferases or ligases, may exhibit varying degrees of tolerance for this non-standard substrate. By observing how these enzymes interact—or fail to interact—with this compound, scientists can gain insights into the key determinants of molecular recognition, such as the role of side-chain length, charge, and the presence of specific functional groups.

Contribution to Biochemical Pathway Modulation

Research into analogues of this compound has revealed significant potential for modulating critical biochemical pathways. A notable example is its phosphonic acid analogue, (S)-2-amino-7-phosphonoheptanoic acid (AP7), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. biomolther.orgnih.gov

The structure-activity relationship (SAR) studies of NMDA receptor antagonists have shown that the length of the alkyl chain and the nature of the acidic group are critical for binding affinity and selectivity. nih.gov The seven-carbon chain of AP7 appears to be optimal for positioning the terminal phosphono group within the receptor's binding pocket. This raises intriguing questions about the potential activity of this compound at this or other receptors. The replacement of the strongly acidic phosphono group with a polar but non-ionizable hydroxyl group could dramatically alter its interaction with the NMDA receptor or allow it to bind to different molecular targets altogether. Further research is needed to determine if this compound can modulate the NMDA receptor or other neurological pathways, potentially offering a more subtle means of pathway modulation compared to its phosphono-analogue.

Research on Analogues and Their Biological Activities

The unique structural features of this compound have inspired the synthesis and evaluation of its analogues for a range of biological applications.

Implications for Antimicrobial Research

The development of novel antimicrobial agents is a critical area of research, and non-proteinogenic amino acids are emerging as valuable components in the design of new antimicrobial peptides (AMPs). youtube.com AMPs are a diverse class of molecules that form a key part of the innate immune system of many organisms. youtube.com The incorporation of unnatural amino acids can enhance the potency and stability of these peptides. nih.gov

Research has shown that modifying peptides with fatty acids can significantly improve their antimicrobial activity. peptide.comresearchgate.net For example, the terminal modification of a lactoferricin (B1576259) B-derived peptide with (S)-2-aminooctanoic acid, a close structural relative of this compound, resulted in a substantial increase in its antibacterial efficacy. peptide.com The hydrophobic carbon chain of these amino acids is thought to enhance the interaction of the peptide with the bacterial cell membrane, leading to its disruption. nih.gov The seven-carbon chain and terminal hydroxyl group of this compound could therefore be a valuable addition to AMPs, potentially balancing hydrophobicity and polarity to optimize antimicrobial activity and selectivity.

Utility as Building Blocks for Biologically Active Peptides

The incorporation of non-proteinogenic amino acids like this compound into peptides can confer unique structural and functional properties. nih.gov These modified peptides often exhibit increased resistance to proteolytic degradation, leading to a longer half-life in biological systems. nih.gov The synthesis of peptides containing such unnatural amino acids is well-established, often utilizing solid-phase peptide synthesis (SPPS) techniques. acs.orgresearchgate.netsigmaaldrich.com

Structural Basis for Interaction with Specific Molecular Targets

While no crystal structures of this compound bound to a molecular target have been reported, its structural features provide clues about its potential interactions. The chiral alpha-carbon, the amino group, and the carboxyl group are the fundamental components of an amino acid, allowing it to be recognized by enzymes and receptors that interact with these moieties.

Research Applications and Derivatization Strategies for S 2 Amino 7 Hydroxyheptanoic Acid

Utilization as a Fundamental Building Block in Complex Organic Synthesis

The bifunctional nature of (S)-2-Amino-7-hydroxyheptanoic acid, possessing both an amine and a hydroxyl group in a stereodefined manner, makes it a valuable chiral pool starting material for the construction of complex molecular architectures.

Synthesis of Natural Products and Their Derivatives

While direct total syntheses of natural products using this compound as the primary starting material are not extensively documented, the principles of using similar amino acid precursors are well-established. For instance, the synthesis of piperidine (B6355638) alkaloids, a class of natural products with significant biological activity, often employs amino acids as chiral templates. The synthesis of microcosamine A, a piperidine alkaloid, has been achieved starting from D-serine, demonstrating how the stereocenter of an amino acid can direct the formation of complex cyclic systems. rsc.org This approach underscores the potential of this compound to serve as a precursor for natural products containing a seven-carbon chain, where the amino and hydroxyl groups can be strategically manipulated to form heterocyclic rings or other key structural motifs.

Creation of Diverse Biologically Active Molecules

The synthesis of derivatives of this compound has led to the creation of molecules with significant biological potential. A notable example is the synthesis of Boc-L-2-amino-7-bromoheptanoic acid, a closely related derivative where the terminal hydroxyl group is replaced by a bromine atom. researchgate.net This bromo-derivative serves as a key building block in the solution-phase synthesis of cyclic tetrapeptides. researchgate.net These cyclic peptides are designed as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. researchgate.net The ability to functionalize the terminal end of the seven-carbon chain allows for the introduction of various chemical groups, enabling the exploration of structure-activity relationships and the development of potent and selective enzyme inhibitors. researchgate.net

Derivatization for Biochemical and Structural Studies

The chemical handles present in this compound—the amino group, the carboxylic acid, and the terminal hydroxyl group—provide multiple points for modification. This derivatization is crucial for creating analogues for biochemical and structural investigations.

Design and Synthesis of Functionalized Amino Acid Analogues

The synthesis of functionalized non-natural amino acids is a key strategy for developing novel therapeutics and research tools. L-α-amino-ω-bromoalkanoic acids, including the seven-carbon chain variant derived from this compound, are valuable intermediates in this process. researchgate.net The terminal bromide can be displaced by various nucleophiles to introduce a wide range of functional groups, such as azides, thiols, or fluorescent tags. This allows for the creation of a library of amino acid analogues with tailored properties for specific applications, such as probing enzyme active sites or serving as handles for bioconjugation.

Another approach involves the synthesis of boron-containing amino acids for potential use in boron neutron capture therapy (BNCT). By modifying the side chain of amino acids to include a boron cluster, these compounds can be selectively delivered to tumor cells. researchgate.net

Table 1: Examples of Functionalized Amino Acid Derivatives and Their Applications

| Derivative | Functional Group | Potential Application |

|---|---|---|

| Boc-L-2-amino-7-bromoheptanoic acid | Terminal Bromine | Intermediate for cyclic peptide synthesis (HDAC inhibitors) |

| L-α-amino-ω-bromoalkanoic acids | Terminal Bromine | Precursor for various functionalized amino acids |

Peptide Modification and Conjugation Strategies

Incorporating unnatural amino acids into peptides is a powerful technique for studying protein structure and function. The development of peptide-peptoid hybrids, for example, has shown that modifying the peptide backbone can lead to novel secondary structures. The incorporation of N-(hydroxy)glycine residues has been shown to stabilize short parallel β-sheets through the formation of strong interstrand hydrogen bonds. nih.gov This highlights the potential of the hydroxyl group in this compound to influence peptide conformation when incorporated into a peptide sequence.

Furthermore, the terminal hydroxyl group can serve as a conjugation site for attaching other molecules, such as polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties, or fluorescent dyes for imaging studies.

Application as a Research Tool in Biochemistry and Molecular Biology

Derivatives of this compound and related compounds are valuable tools for investigating biological processes at the molecular level.

The synthesis of amino acid derivatives that can act as enzyme inhibitors is a significant area of research. For example, synthetic amino acid derivatives have been developed as inhibitors of digestive enzymes like α-amylase and α-glucosidase, which are important targets for managing metabolic disorders such as type 2 diabetes. While not specifically testing this compound, these studies establish a clear precedent for its potential use in developing such inhibitors.

Moreover, the creation of complex amino acid-derived natural products like (−)-halichonic acid, which features a rigid bicyclic system, provides researchers with unique molecular scaffolds to probe biological systems. beilstein-journals.org The defined three-dimensional structure of such molecules can be used to study receptor binding and other molecular recognition events. The synthesis of such complex structures often relies on chiral amino acid starting materials, further emphasizing the utility of compounds like this compound in creating sophisticated research tools. beilstein-journals.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Microcosamine A |

| D-serine |

| Boc-L-2-amino-7-bromoheptanoic acid |

| L-α-amino-ω-bromoalkanoic acids |

| N-(hydroxy)glycine |

| (−)-halichonic acid |

| α-amylase |

Advanced Analytical Methodologies and Structural Investigations of S 2 Amino 7 Hydroxyheptanoic Acid

Stereochemical Analysis Techniques

The stereochemistry of a molecule, particularly the configuration at its chiral centers, is critical as it dictates its biological activity. For (S)-2-Amino-7-hydroxyheptanoic acid, determining and confirming the (S)-configuration at the α-carbon is paramount.

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone for the separation of enantiomers. This technique is indispensable for the stereochemical analysis of this compound.

Detailed Research Findings:

The separation of amino acid enantiomers, including those with structural similarities to this compound, is effectively achieved using various types of chiral columns. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly adept at resolving underivatized amino acids. sigmaaldrich.com These columns possess ionic groups and are compatible with a range of mobile phases, from highly aqueous to polar organic, making them suitable for polar and ionic compounds like amino acids. sigmaaldrich.comsigmaaldrich.com The retention mechanism often exhibits a "U-shaped" profile where retention first decreases and then increases with a higher concentration of the organic modifier in the mobile phase. sigmaaldrich.com This behavior is attributed to a combination of analyte solubility and conformational changes in the CSP. sigmaaldrich.com

Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose, also demonstrate resolving capabilities for amino acids and their derivatives. chromatographyonline.com Furthermore, ligand-exchange chromatography, often using a mobile phase containing copper sulfate (B86663), is a well-established method for the resolution of amino acid enantiomers. chromatographyonline.comchromatographytoday.com For enhanced detection, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol can be employed, forming highly fluorescent isoindole derivatives. researchgate.net

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phases | Detection | Key Advantages |

| Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Multiple interactions including hydrogen bonding, ionic interactions, and steric hindrance. sigmaaldrich.comsigmaaldrich.com | Polar organic, reversed-phase, and polar ionic modes. sigmaaldrich.com Compatible with LC-MS. sigmaaldrich.comchromatographytoday.com | UV, Mass Spectrometry (MS) | Direct analysis of underivatized amino acids, high versatility. sigmaaldrich.com |

| Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | Formation of transient diastereomeric complexes through hydrogen bonds, dipole-dipole interactions, and inclusion complexation. chromatographyonline.com | Normal-phase, reversed-phase, and polar organic modes. chromatographyonline.com | UV | Broad applicability for a wide range of chiral compounds. chromatographyonline.com |

| Ligand Exchange | Formation of diastereomeric metal complexes (e.g., with Cu²⁺) between the analyte, a chiral selector, and the metal ion. chromatographyonline.comchromatographytoday.com | Aqueous solutions containing a metal salt (e.g., copper sulfate). chromatographyonline.com | UV (if the analyte has a chromophore) | Effective for α-amino acids and α-hydroxy acids. chromatographyonline.com |

| Pre-column Derivatization with Chiral Reagent | The analyte is reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. researchgate.net | Dependent on the properties of the resulting diastereomers. | Fluorescence, UV | High sensitivity and resolution. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

While HPLC is excellent for separation, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation, including stereochemistry.

Detailed Research Findings:

NMR spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules in solution. For confirming the stereochemistry of this compound, specific NMR techniques are employed. The use of chiral solvating agents or chiral lanthanide shift reagents can induce chemical shift non-equivalence for the protons of the two enantiomers, allowing for their differentiation and quantification. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between protons, which can help to establish the relative stereochemistry in more complex molecules or in complexes with other chiral entities. While direct NMR data for this compound is not widely published in the provided search results, the principles are well-established in organic stereochemistry.

Mass Spectrometry (MS) Based Profiling, e.g., LC-MS Analysis of Enzymatic Reactions

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for identifying and quantifying compounds in complex biological matrices.

Detailed Research Findings:

LC-MS/MS (tandem mass spectrometry) allows for the direct analysis of amino acids without the need for derivatization, which can be a time-consuming step. restek.com This is particularly advantageous when profiling the products of enzymatic reactions, where speed and specificity are crucial. For instance, a direct LC-MS/MS method can be developed to monitor the formation of this compound in a reaction mixture, providing real-time kinetic data. The use of a hybrid retention mode column can facilitate the separation of multiple amino acids in a single run. restek.com The high sensitivity of MS allows for the detection of low-abundance species, which is often the case for intermediates or products in enzymatic assays. restek.com The selectivity of MS/MS, where a specific parent ion is fragmented to produce characteristic daughter ions, provides a high degree of confidence in the identification of the target analyte.

| Parameter | LC-MS/MS Analysis of Amino Acids |

| Sample Preparation | Simple protein precipitation (e.g., with sulfosalicylic acid) and dilution. restek.com |

| Chromatography | Hybrid retention mode columns for separating polar compounds. restek.com |

| Ionization | Electrospray Ionization (ESI) is commonly used for amino acids. |

| Detection | Tandem Mass Spectrometry (MS/MS) for high selectivity and sensitivity. restek.com |

| Advantages | Direct analysis, high throughput, ability to analyze complex mixtures. restek.com |

Computational and Bioinformatic Approaches

In silico methods are increasingly used to predict and understand molecular interactions, guiding experimental work and providing insights that are difficult to obtain through laboratory methods alone.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Detailed Research Findings:

Molecular docking studies can be used to model the interaction of this compound with the active site of a target enzyme or receptor. This can provide valuable information about the binding mode, the key amino acid residues involved in the interaction, and the potential affinity of the ligand for the target. For example, a related compound, 2-amino-7-phosphonoheptanoic acid, is known to be a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Docking studies of this compound into the ligand-binding domain of the NMDA receptor could reveal whether it is likely to interact with this target and in what manner. These studies can help to rationalize observed biological activity and guide the design of more potent or selective analogs.

Advanced Spectroscopic Methods for Conformational Analysis

The conformational landscape of non-proteinogenic amino acids, such as this compound, is of significant interest for understanding their biological activity and for their application in peptide and medicinal chemistry. The flexible seven-carbon chain, along with the chiral center at C-2 and the terminal hydroxyl group, allows for a multitude of possible conformations in solution. Advanced spectroscopic techniques are crucial for elucidating the preferred three-dimensional structures and the dynamics of conformational exchange. These methods, often coupled with computational modeling, provide detailed insights into the torsional angles and non-covalent interactions that govern the molecule's shape.

The primary spectroscopic techniques employed for the conformational analysis of chiral molecules like this compound include Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical methods such as Vibrational Circular Dichroism (VCD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution. nih.gov For a molecule like this compound, several NMR parameters are particularly informative.

Vicinal Coupling Constants (³J): The magnitude of the three-bond coupling constant (³J) between protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³J values for the protons along the heptanoic acid backbone, it is possible to deduce the preferred rotamers around the C-C bonds. For instance, analysis of ³J(H2-H3) and other coupling constants along the chain can reveal the extent of folded versus extended conformations.

Nuclear Overhauser Effect (NOE): NOE is a phenomenon that arises from the through-space interaction of nuclear spins. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei, making it a very sensitive probe of internuclear distances up to approximately 5 Å. In the context of this compound, NOE experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can identify spatial proximities between protons that are distant in the covalent structure. For example, an NOE between the protons at C-2 and protons near the C-7 hydroxyl group would be strong evidence for a folded or looped conformation.

Due to the lack of specific experimental NMR data for this compound in the literature, we can look at data for a related long-chain amino acid, 2-aminooctanoic acid, to illustrate the type of information that can be obtained. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for a Related Long-Chain Amino Acid (2-Aminooctanoic Acid in Water, pH 7.0) nih.gov

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | 3.72 | 57.44 |

| 3 | 1.84 | 33.22 |

| 4 | 1.34 | 30.55 |

| 5 | 1.28 | 24.59 |

| 6 | 1.28 | 33.36 |

| 7 | 1.34 | 26.84 |

| 8 | 0.85 | 15.94 |

This data is for 2-aminooctanoic acid and serves as an example of the type of data obtained from NMR spectroscopy. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the stereochemistry and conformation of a molecule in solution. Each conformer of this compound will have a unique VCD spectrum. By comparing the experimental VCD spectrum with the spectra calculated for different possible conformations using quantum chemical methods (like Density Functional Theory, DFT), the most probable solution-state conformation or the equilibrium distribution of conformers can be determined.

Computational studies on amino acids with alkyl side chains have demonstrated that the vibrational spectra are sensitive to the size and structure of the alkyl chain. researchgate.net This suggests that VCD would be a valuable tool for probing the conformational preferences of the flexible heptanoic acid chain in this compound.

Table 2: Illustrative Research Findings from Conformational Analysis of Related Amino Acids

| Spectroscopic Method | Studied System | Key Findings | Reference |

| NMR Spectroscopy | Peptides | NMR is a leading technique for studying the conformational preferences of flexible peptides, which often exist as an ensemble of conformations in solution. | nih.gov |

| VCD Spectroscopy | Amino acids with hydrogen-bonding side chains | These amino acids show an intrinsic tendency to sample various turn conformations in aqueous solution, a feature that can be identified through their VCD spectra. | nih.gov |

| Computational Modeling | Amino acids with alkyl side chains | The calculated vibrational spectra show that the alkyl side chain significantly influences the spectral features, indicating the sensitivity of spectroscopic methods to side chain conformation. | researchgate.net |

Future Directions and Emerging Avenues in S 2 Amino 7 Hydroxyheptanoic Acid Research

Exploration of Novel Biocatalytic Systems and Their Efficiency

The sustainable and efficient synthesis of non-proteinogenic amino acids such as (S)-2-Amino-7-hydroxyheptanoic acid is a critical goal for its future application. Biocatalysis, which uses enzymes or whole microbial cells, offers a green and highly specific alternative to traditional chemical synthesis. Future research will likely focus on discovering and engineering novel enzymatic systems. For instance, the biosynthesis of the related compound 7-hydroxyheptanoic acid involves the hydroxylation of heptanal (B48729) by a monooxygenase biosynth.com. A similar enzymatic logic could be applied, potentially using engineered cytochrome P450 monooxygenases or other hydroxylases to introduce the C7 hydroxyl group, followed by a stereoselective amination at the C2 position using engineered aminotransferases or amino acid dehydrogenases.

Key areas of exploration will include:

Enzyme Prospecting: Mining genomic databases of extremophiles and other unique microorganisms for novel enzymes with the desired activity.

Protein Engineering: Using techniques like directed evolution and rational design to improve the substrate specificity, activity, and stability of known enzymes to efficiently produce the target molecule.

Whole-Cell Biotransformation: Developing microbial cell factories (e.g., in E. coli or baker's yeast) that can convert simple feedstocks into this compound through multi-step metabolic pathways.

Table 1: Potential Biocatalytic Systems for this compound Synthesis

| Enzyme Class | Reaction Type | Potential Role in Synthesis |

|---|---|---|

| Monooxygenase / Hydroxylase | Hydroxylation | Introduction of the hydroxyl group at the C7 position of a heptanoic acid precursor. |

| Aminotransferase | Transamination | Stereoselective introduction of the amino group at the C2 position. |

| Amino Acid Dehydrogenase | Reductive Amination | Conversion of a 2-keto precursor (2-oxo-7-hydroxyheptanoic acid) to the final amino acid. |

| Carboxylic Acid Reductase | Reduction | Conversion of a dicarboxylic acid precursor to a hydroxy-carboxylic acid. |

Advanced Understanding of Metabolic Flux and Regulation involving Alpha-Amino-Hydroxy Acids

Understanding how a cell produces and utilizes alpha-amino-hydroxy acids is fundamental to harnessing their potential. Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.com By using stable isotope tracers, such as ¹³C-labeled glucose or glutamine, researchers can track the flow of atoms through metabolic pathways and gain a detailed picture of cellular metabolism. creative-proteomics.com

Future research will apply MFA to:

Elucidate Biosynthetic Pathways: Determine the precise metabolic routes and precursor molecules that lead to the synthesis of this compound in native or engineered organisms.

Identify Regulatory Nodes: Pinpoint key enzymes and regulatory mechanisms that control the flow of metabolites. Amino acid metabolism is tightly regulated through mechanisms like allosteric control and feedback inhibition to maintain cellular homeostasis. numberanalytics.comoup.com

Connect to Central Metabolism: Understand how the synthesis and degradation of alpha-amino-hydroxy acids are integrated with central carbon and nitrogen metabolism, such as the TCA cycle and glycolysis. nih.govyoutube.com Studies have shown that the metabolism of other alpha-hydroxy acids is linked to conditions like hypoxia, where they may play a role in maintaining redox balance. nih.gov

Table 2: Key Regulatory Mechanisms in Amino Acid Metabolism

| Mechanism | Description | Relevance to this compound |

|---|---|---|

| Allosteric Control | An effector molecule binds to an enzyme at a site other than the active site, altering its activity. numberanalytics.com | The final product could inhibit an early enzyme in its own biosynthetic pathway to prevent over-accumulation. |

| Feedback Inhibition | The end product of a metabolic pathway inhibits an enzyme that acts early in the pathway. numberanalytics.com | Similar to allosteric control, this provides a direct self-regulatory loop for production. |

| Transcriptional Regulation | Genes encoding metabolic enzymes are turned on or off in response to cellular needs and environmental signals. oup.com | The presence of specific substrates or the demand for the compound could induce the expression of its synthetic enzymes. |

| Hormonal Control | Hormones like insulin (B600854) and glucagon (B607659) can regulate the uptake and metabolism of amino acids at a systemic level. numberanalytics.com | Could influence the organism-level availability of precursors for its synthesis or its overall metabolic fate. |

Rational Design of Targeted Derivatives for Specific Biochemical Probes

The unique structure of this compound, with its amino, carboxyl, and hydroxyl functional groups, makes it an excellent scaffold for the rational design of biochemical probes. These probes are essential tools for studying biological processes with high precision. By chemically modifying the parent molecule, researchers can create derivatives that can be used to identify binding partners, track metabolic pathways, or modulate enzyme activity.

Future design strategies will include:

Fluorescent Tagging: Attaching a fluorescent dye to the molecule to visualize its localization within cells or tissues using advanced microscopy techniques.

Affinity-Based Probes: Incorporating a biotin (B1667282) tag or a photo-activatable crosslinker. These probes can be used to "fish" for and identify proteins that specifically interact with the amino acid.

Enzyme Inhibitors: Designing derivatives that can bind tightly to the active site of a target enzyme, thereby inhibiting its function and allowing researchers to study the consequences of that inhibition.

Table 3: Strategies for Designing Biochemical Probes from this compound

| Functional Group | Potential Modification | Probe Type | Research Goal |

|---|---|---|---|

| Amino Group (-NH₂) | Acylation with a fluorescent dye (e.g., FITC, Rhodamine) | Fluorescent Tracer | Track cellular uptake and subcellular localization. |

| Carboxyl Group (-COOH) | Amide coupling with a biotin-linker | Affinity Probe | Identify interacting proteins via pulldown assays. |

| Hydroxyl Group (-OH) | Esterification with a photo-crosslinking group (e.g., diazirine) | Photo-affinity Probe | Covalently label binding partners upon UV activation. |

| Overall Scaffold | Synthesis of a non-hydrolyzable analog | Enzyme Inhibitor | Block a specific metabolic step to study pathway dynamics. |

Integration with Multi-Omics Approaches in Systems Biology Research

To fully comprehend the biological significance of this compound, a holistic, systems-level approach is necessary. Multi-omics research integrates data from various molecular levels—genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive model of a biological system. nih.gov This approach is increasingly used to understand the role of amino acid metabolism in complex diseases and to identify novel biomarkers. nih.gov

Future systems biology research on this compound will involve:

Metabolomic Profiling: Using mass spectrometry to measure the levels of this compound and other related metabolites under different biological conditions (e.g., disease vs. healthy states).

Transcriptomic and Proteomic Analysis: Correlating changes in the compound's concentration with changes in gene expression (mRNA levels) and protein abundance to identify the enzymes and transporters responsible for its metabolism and transport.

Network Integration: Combining these datasets to build computational models of the metabolic networks involving alpha-amino-hydroxy acids. This can reveal previously unknown connections and predict how the system will respond to perturbations.

Table 4: Integration with Multi-Omics Approaches

| Omics Layer | Data Acquired | Potential Insights for this compound |

|---|---|---|

| Metabolomics | Quantitative levels of the compound and related metabolites. | Identify conditions where its metabolism is altered; discover novel metabolic products. |

| Transcriptomics | mRNA expression levels of all genes. | Identify genes (enzymes, transporters) whose expression correlates with the compound's levels. |

| Proteomics | Abundance levels of all proteins. | Confirm that changes in gene expression lead to changes in the abundance of functional proteins. |

| Integrated Analysis | Combined network models of all data layers. | Elucidate its complete metabolic pathway, regulatory mechanisms, and functional role in the cell. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-7-hydroxyheptanoic acid, and how can stereochemical purity be ensured?

- Methodology : Multi-step synthesis involving chiral precursors and coupling agents (e.g., DCC for amide bond formation). Hydrogenation under controlled pressure (e.g., 1–3 atm H₂ with Pd/C) ensures reduction without racemization . Purification via recrystallization or chiral HPLC (≥97% purity) confirms stereochemical integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology : Use ¹H/¹³C NMR to verify backbone structure and functional groups (e.g., -NH₂ and -OH peaks). LC-MS or HPLC (with chiral columns) quantifies enantiomeric excess. FT-IR identifies hydrogen-bonding interactions between amino and hydroxy groups .

Q. How do solubility properties impact experimental design for this compound?

- Methodology : Due to low water solubility (common in hydroxy-substituted amino acids), dissolve in polar aprotic solvents (e.g., DMSO) for in vitro assays. Adjust pH to 6–8 using buffers (e.g., phosphate) to stabilize the zwitterionic form .

Q. What experimental approaches assess acid/base behavior in aqueous systems?

- Methodology : Potentiometric titration with standardized NaOH/HCl tracks protonation states. Calculate pKa values via nonlinear regression of titration curves. Compare results with computational predictions (e.g., QSPR models) .

Advanced Research Questions

Q. How does stereochemistry influence biological activity or binding affinity in target systems?

- Methodology : Compare (S)-enantiomer with (R)-counterpart using in vitro assays (e.g., enzyme inhibition). Employ molecular docking (e.g., AutoDock Vina) to analyze stereospecific interactions with active sites .

Q. How can researchers reconcile contradictory data on metabolic stability across studies?

- Methodology : Conduct meta-analysis of published protocols to identify variables (e.g., incubation time, liver microsome sources). Validate findings via inter-laboratory reproducibility tests, adhering to standardized OECD guidelines .

Q. What computational tools predict physicochemical properties or degradation pathways?

- Methodology : Use quantum chemistry software (e.g., Gaussian) to model electron density maps. Apply QSQN technology for property prediction (e.g., logP, bioavailability) and degradation simulations under varied pH/temperature .

Q. How to design a systematic review on synthetic derivatives of this compound for drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.